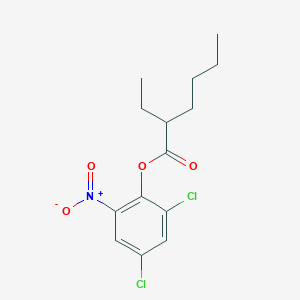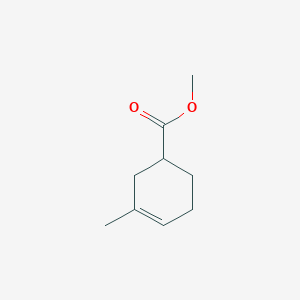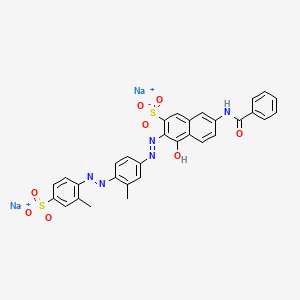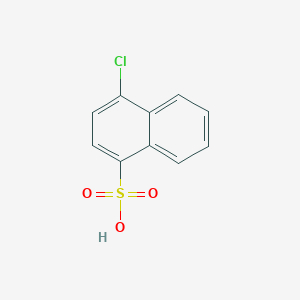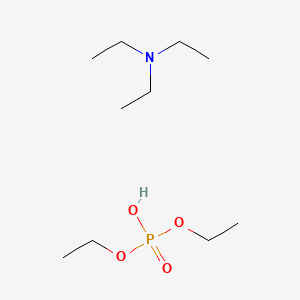
Phosphoric acid, diethyl ester, triethylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) is a chemical compound with the molecular formula C6H15N.C4H11O4P . This compound is formed by the combination of phosphoric acid, diethyl ester, and N,N-diethylethanamine in a 1:1 ratio. It is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) typically involves the reaction of diethyl phosphate with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl phosphate+N,N-diethylethanamine→Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical studies and as a component in certain biological assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the reaction kinetics and product formation. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(2-ethylhexyl) ester, compd. with N,N-diethylethanamine (1:1)
- Phosphoric acid, diethyl (6-hydroxy-3-oxo-3H-xanthen-9-yl)methyl ester, compd. with 4,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,2-dicarbonitrile (1:1)
Uniqueness
Phosphoric acid, diethyl ester, compd. with N,N-diethylethanamine (1:1) is unique due to its specific combination of diethyl phosphate and N,N-diethylethanamine, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
5802-76-6 |
|---|---|
Fórmula molecular |
C10H26NO4P |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;diethyl hydrogen phosphate |
InChI |
InChI=1S/C6H15N.C4H11O4P/c1-4-7(5-2)6-3;1-3-7-9(5,6)8-4-2/h4-6H2,1-3H3;3-4H2,1-2H3,(H,5,6) |
Clave InChI |
FLNPWUGCMTYXJE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CCOP(=O)(O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


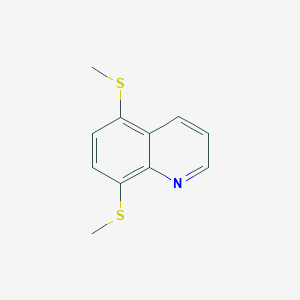
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
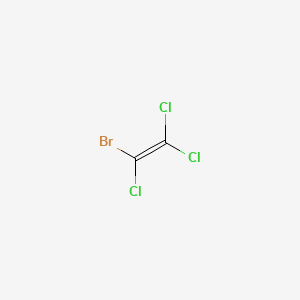
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)
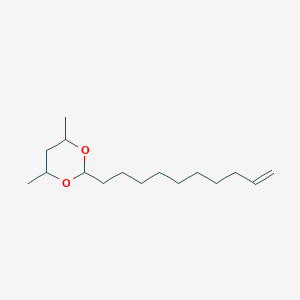
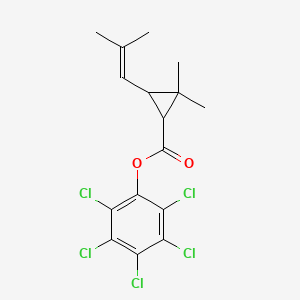
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
